1-Fluoro-2-phenoxybenzene

Description

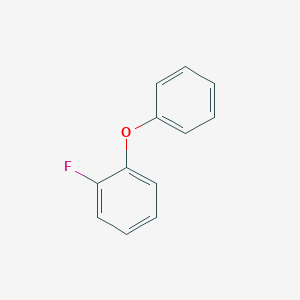

Structure

3D Structure

Properties

IUPAC Name |

1-fluoro-2-phenoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9FO/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVFAQWWQJZQMBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50374581 | |

| Record name | 1-fluoro-2-phenoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124330-20-7 | |

| Record name | 1-fluoro-2-phenoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 124330-20-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 1-Fluoro-2-phenoxybenzene via Ullmann Condensation

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the synthesis of 1-fluoro-2-phenoxybenzene. This diaryl ether is a valuable scaffold in medicinal chemistry and materials science. The guide focuses on the copper-catalyzed Ullmann condensation, a cornerstone of C-O bond formation, blending foundational principles with modern, ligand-accelerated protocols for enhanced efficiency and reproducibility.

The Ullmann Condensation: A Strategic Overview

First reported by Fritz Ullmann in 1905, the Ullmann condensation has evolved from a reaction requiring harsh conditions and stoichiometric amounts of copper to a versatile, catalytic method for forming carbon-heteroatom bonds.[1] The synthesis of diaryl ethers via the Ullmann reaction involves the copper-promoted coupling of an aryl halide with a phenol.[1][2][3]

The significance of this reaction is underscored by the prevalence of the diaryl ether moiety in a vast number of natural products, pharmaceuticals, polymers, and agrochemicals.[4][5] Modern advancements, particularly the introduction of specialized ligands, have dramatically improved the reaction's scope and mildness, making it an indispensable tool in contemporary organic synthesis.[6][7]

Core Principles & Mechanistic Insights

The successful synthesis of this compound hinges on the careful selection and interplay of four key components: the aryl halide, the nucleophile (phenol), the copper catalyst system, and the base.

Reactant Selection & Causality

-

Aryl Halide: The typical precursor is an ortho-halofluorobenzene, such as 1-bromo-2-fluorobenzene or 1-iodo-2-fluorobenzene. The reactivity of the aryl halide follows the order I > Br > Cl.[5] The fluorine atom, being an electron-withdrawing group, activates the aryl halide toward the coupling reaction.[2]

-

Nucleophile: Phenol serves as the oxygen source. In the presence of a base, it is deprotonated to the more nucleophilic phenoxide anion, which is essential for the reaction to proceed.

The Modern Catalytic System

Traditional Ullmann reactions often required high temperatures (>150 °C) and activated copper powder.[2][8] Modern protocols employ a soluble catalytic system that operates under significantly milder conditions.

-

Copper Source: Copper(I) salts, such as copper(I) iodide (CuI) or copper(I) oxide (Cu₂O), are most commonly used as they are often the catalytically active species or its direct precursor.[9][10]

-

The Role of Ligands: Ligands are the cornerstone of modern Ullmann ether synthesis. Their addition accelerates the reaction, allowing for lower temperatures and catalyst loadings.[6][11] They achieve this by:

-

Increasing the solubility and stability of the copper catalyst.

-

Enhancing the reactivity of the copper center by modifying its electronic properties.

-

Facilitating the key steps of oxidative addition and reductive elimination in the catalytic cycle. Inexpensive and effective ligands such as N,N-dimethylglycine, L-proline, and 1,10-phenanthroline have proven highly effective.[6][9][10]

-

-

Base: The base is crucial for generating the phenoxide nucleophile. The choice of base can significantly impact the reaction rate and yield. While stronger bases can increase nucleophilicity, they may also lead to side reactions. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[6][10][12] Cs₂CO₃ is often highly effective due to its high solubility in organic solvents and the enhanced reactivity of the cesium phenoxide.[9]

-

Solvent: High-boiling polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) are traditionally used to ensure the solubility of the reactants and salts.[2] However, reactions in non-polar solvents like toluene or xylene have also been developed.[12]

The Catalytic Cycle

The generally accepted mechanism for the ligand-assisted Ullmann diaryl ether synthesis involves a Cu(I)/Cu(III) cycle.

Caption: Proposed catalytic cycle for the Ullmann diaryl ether synthesis.

The cycle initiates with the formation of a copper(I) phenoxide complex from the active Cu(I)-ligand species and the phenoxide generated by the base.[2] This complex then undergoes oxidative addition with the aryl halide (1-bromo-2-fluorobenzene) to form a transient Cu(III) intermediate.[3] The final, crucial step is reductive elimination, which forms the C-O bond of the desired diaryl ether product and regenerates the active Cu(I) catalyst.[3]

Experimental Protocol and Optimization

The following protocol provides a reliable starting point for the synthesis. Optimization is often necessary based on the specific purity of reagents and equipment used.

General Experimental Workflow

Caption: Standard workflow for Ullmann diaryl ether synthesis.

Step-by-Step Protocol

Materials:

-

1-Bromo-2-fluorobenzene (1.0 equiv)

-

Phenol (1.2 equiv)

-

Copper(I) Iodide (CuI) (0.1 equiv)

-

N,N-Dimethylglycine (0.2 equiv)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)

-

Toluene, anhydrous (to achieve 0.5 M concentration w.r.t. aryl halide)

Procedure:

-

Inert Atmosphere Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 1-bromo-2-fluorobenzene, phenol, CuI, N,N-dimethylglycine, and K₂CO₃.

-

Atmosphere Exchange: Seal the flask with a septum and evacuate and backfill with argon or nitrogen gas three times to ensure an inert atmosphere.[8]

-

Solvent Addition: Add anhydrous toluene via syringe.

-

Reaction: Place the flask in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aryl halide is consumed.[10]

-

Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove insoluble salts.

-

Extraction: Transfer the filtrate to a separatory funnel and wash with aqueous ammonia (to remove copper salts), followed by 1 M NaOH (to remove excess phenol), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound as a pure product.

Optimization Parameters

The efficiency of the Ullmann condensation is highly dependent on the reaction conditions. The following table outlines key parameters and their typical variations for optimization.

| Parameter | Variation 1 | Variation 2 | Variation 3 | Expected Outcome |

| Copper Source | CuI (5 mol%) | Cu₂O (5 mol%) | CuBr (5 mol%) | CuI often provides the most consistent results due to its direct entry into the Cu(I) catalytic cycle. |

| Ligand | N,N-Dimethylglycine | L-Proline | 1,10-Phenanthroline | Ligand choice is substrate-dependent; amino acids are broadly effective and inexpensive.[6] |

| Base | K₂CO₃ | K₃PO₄ | Cs₂CO₃ | Cs₂CO₃ often gives higher yields but is more expensive. K₃PO₄ is a strong, effective alternative.[6][10] |

| Solvent | Toluene | Dioxane | DMF | Solvent choice affects temperature and solubility. DMF may lead to faster reactions but can be harder to remove.[12] |

| Temperature | 90 °C | 110 °C | 130 °C | Higher temperatures increase reaction rate but may also promote side reactions like dehalogenation.[8] |

Troubleshooting Common Issues

Even with optimized protocols, challenges can arise. A systematic approach to troubleshooting is essential for success.

Caption: A logical workflow for troubleshooting common Ullmann condensation issues.

-

Low or No Yield: This is the most common issue. Verify the quality of the copper catalyst, as Cu(I) sources can oxidize upon storage.[8] Ensure all reagents and solvents are anhydrous, as water can inhibit the reaction. Finally, confirm that the system is truly under an inert atmosphere, as oxygen can deactivate the catalyst.[8]

-

Dehalogenation Side Product: The observation of fluorobenzene as a byproduct indicates that the aryl halide is being reduced rather than coupled. This is often caused by trace amounts of water or other protic impurities.[10] Employing a more active ligand system can also mitigate this by accelerating the desired C-O bond formation, allowing it to outcompete the dehalogenation pathway.[8]

-

Incomplete Reaction: If starting material persists after an extended period, the reaction temperature may be too low for the specific substrate-ligand combination. A modest increase in temperature or switching to a higher-boiling solvent may be necessary.

Conclusion and Future Directions

The Ullmann condensation remains a powerful and reliable method for the synthesis of this compound and other diaryl ethers. By leveraging modern, ligand-accelerated protocols, researchers can achieve high yields under relatively mild conditions. A thorough understanding of the reaction mechanism and the function of each component is critical for both successful execution and effective troubleshooting.

Future developments in this field are likely to focus on further reducing catalyst loading, employing more environmentally benign solvents, and developing heterogeneous or nano-catalyst systems that simplify purification and allow for catalyst recycling.[4][5] These advancements will continue to enhance the utility and sustainability of the Ullmann condensation in both academic and industrial settings.

References

-

Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Beilstein Journal of Organic Chemistry. [Link]

-

Ullmann condensation. Wikipedia. [Link]

-

Catalytic C-C, C-N, and C-O Ullmann-type coupling reactions. Angewandte Chemie International Edition. [Link]

-

Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. National Institutes of Health (PMC). [Link]

-

Diaryl ethers synthesis: nano-catalysts in carbon-oxygen cross-coupling reactions. RSC Publishing. [Link]

-

Ligand‐Free Copper‐Catalyzed Ullmann‐Type C−O Bond Formation in Non‐Innocent Deep Eutectic Solvents under Aerobic Conditions. National Institutes of Health. [Link]

-

Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. [Link]

-

A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters. [Link]

-

RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. National Institutes of Health (PMC). [Link]

-

Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. [Link]

-

Ullmann Condensation. SynArchive. [Link]

-

Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. ARKAT USA. [Link]

-

Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. ResearchGate. [Link]

-

A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. SciELO México. [Link]

-

Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. National Institutes of Health. [Link]

-

Ullmann Reaction. Organic Chemistry Portal. [Link]

-

Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. The Journal of Organic Chemistry. [Link]

Sources

- 1. synarchive.com [synarchive.com]

- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 3. Ullmann Reaction [organic-chemistry.org]

- 4. Diaryl ethers synthesis: nano-catalysts in carbon-oxygen cross-coupling reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. arkat-usa.org [arkat-usa.org]

Characterization of 1-Fluoro-2-phenoxybenzene: A Technical Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Introduction

1-Fluoro-2-phenoxybenzene (CAS No. 124330-20-7), also known as 2-fluorodiphenyl ether, is an aromatic ether with a molecular structure featuring a fluorine atom positioned ortho to the phenoxy group.[1] This substitution pattern imparts unique electronic and steric properties that make it a molecule of interest in medicinal chemistry, materials science, and synthetic organic chemistry. As with any specialized chemical entity, a thorough understanding of its physicochemical and spectroscopic properties is paramount for its effective application and safe handling in a research and development setting.

This in-depth technical guide provides a comprehensive overview of the characterization data for this compound. In light of the limited publicly available experimental data for this specific isomer, this guide combines verified identifiers with predicted spectroscopic data and reasoned analytical estimations based on structurally analogous compounds. This approach is designed to offer a robust and practical resource for scientists, enabling informed experimental design and interpretation.

Molecular and Physical Properties

The fundamental identifiers and physical properties of this compound are crucial for its handling, purification, and use in quantitative experiments.

Core Identifiers

A unique Chemical Abstracts Service (CAS) number and standardized chemical nomenclature are essential for unambiguous identification in literature and databases.

| Property | Value | Source |

| CAS Number | 124330-20-7 | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | 2-Fluorodiphenyl ether, 2-fluoro-1-phenoxybenzene, 2-fluorophenyl phenyl ether | [2] |

| Molecular Formula | C₁₂H₉FO | [3] |

| Molecular Weight | 188.20 g/mol | [3] |

| InChI Key | PVFAQWWQJZQMBN-UHFFFAOYSA-N | [1] |

| SMILES | C1=CC=C(C=C1)OC2=CC=CC=C2F | [1] |

Predicted Physical Properties

| Property | Predicted/Estimated Value | Notes |

| Boiling Point | > 154 °C | Estimated based on structural analogs. |

| Appearance | Colorless liquid/solid | Based on typical diaryl ethers. |

| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., alcohols, ethers, chlorinated solvents). | Inferred from structural characteristics. |

Spectroscopic Characterization

Spectroscopic analysis is the cornerstone of structural elucidation and purity assessment. The following sections detail the expected spectroscopic signatures for this compound based on predictive models and established principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The asymmetry of this compound results in a complex and informative spectrum.

The ¹H NMR spectrum is expected to show nine distinct signals in the aromatic region (approximately 6.8 - 7.5 ppm). The protons on the fluorinated ring will exhibit coupling to the ¹⁹F nucleus, leading to additional splitting. The protons ortho to the fluorine and the ether linkage will be the most significantly shifted.

-

Rationale for Predictions: The electron-withdrawing nature of the fluorine atom and the anisotropic effects of the ether linkage and adjacent phenyl ring are the primary determinants of the chemical shifts. Protons ortho and para to the fluorine atom will experience through-space and through-bond coupling, resulting in complex splitting patterns.

The ¹³C NMR spectrum is predicted to display 12 unique signals, as all carbon atoms are chemically non-equivalent. The carbon directly bonded to the fluorine atom (C-F) will show a large one-bond carbon-fluorine coupling constant (¹JCF) and a significant downfield shift.

| Carbon Atom | Predicted Chemical Shift (ppm) | Predicted C-F Coupling (Hz) |

| C-F | ~155-160 | ¹JCF ≈ 240-250 |

| C-O (fluorinated ring) | ~145-150 | ²JCF ≈ 10-15 |

| C-O (non-fluorinated ring) | ~156-158 | - |

| Other Aromatic C-H | ~115-130 | Variable (²JCF, ³JCF, ⁴JCF) |

| Other Aromatic Quaternary C | ~120-135 | Variable |

-

Basis of Prediction: Predictions are generated using established NMR prediction algorithms that consider additive effects of substituents on the benzene ring.[5][6][7] The large ¹JCF coupling is a hallmark of directly fluorinated carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups within a molecule. The IR spectrum of this compound is expected to be dominated by absorptions corresponding to its aromatic rings, the C-O-C ether linkage, and the C-F bond.

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3100-3000 | Aromatic C-H Stretch | Medium-Weak |

| 1600-1450 | Aromatic C=C Ring Stretch | Strong-Medium |

| 1280-1200 | Aryl C-O Stretch (Asymmetric) | Strong |

| 1250-1150 | Aryl C-F Stretch | Strong |

| 1050-1000 | Aryl C-O Stretch (Symmetric) | Medium |

| 770-730 & 700-680 | C-H Out-of-Plane Bending | Strong |

-

Expert Interpretation: The presence of strong bands in the 1280-1150 cm⁻¹ region will be characteristic, arising from the overlapping C-O and C-F stretching vibrations. The pattern of C-H out-of-plane bending bands in the fingerprint region can provide confirmatory evidence for the ortho-disubstitution pattern on one of the rings.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, confirming its molecular weight and offering structural clues.

-

Molecular Ion (M⁺): The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak at m/z = 188.06, corresponding to the exact mass of the C₁₂H₉FO⁺ radical cation.

-

Key Fragmentation Pathways: The stability of the aromatic rings suggests that fragmentation will likely involve the ether linkage. Common fragmentation patterns for diaryl ethers include:

-

Loss of the phenoxy radical (-•OPh) to give a fluorophenyl cation (m/z = 95).

-

Loss of a fluorine atom (-•F) is less common but possible, leading to a peak at m/z = 169.

-

Cleavage to form a phenyl cation (m/z = 77).

-

Experimental and Analytical Protocols

To ensure the acquisition of high-quality characterization data, the following standardized protocols are recommended.

Workflow for Spectroscopic Analysis

Caption: Workflow for the comprehensive spectroscopic characterization of this compound.

Protocol for NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard.

-

Dissolution: Cap the NMR tube and gently agitate until the sample is fully dissolved.

-

Instrument Setup: Place the sample in the NMR spectrometer. Tune and shim the instrument to ensure optimal magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the proton spectrum using standard parameters (e.g., 400 MHz, 16 scans, 30° pulse angle, 2-second relaxation delay).

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence (e.g., 100 MHz, 1024 scans, 45° pulse angle, 2-second relaxation delay).

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal at 0.00 ppm.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound (CAS 124330-20-7) is not widely available, a robust safety assessment can be formulated based on the known hazards of structurally related compounds such as fluorinated aromatic compounds and diaryl ethers.[8][9]

GHS Hazard Classification (Inferred)

-

Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.

-

Skin Corrosion/Irritation: Likely to cause skin irritation.

-

Eye Damage/Irritation: Likely to cause serious eye irritation.

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.

-

Respiratory Protection: If working outside of a fume hood or with heated material, use a NIOSH-approved respirator with an organic vapor cartridge.

-

-

Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

First Aid Measures (General Recommendations)

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Conclusion

This technical guide provides a foundational set of characterization data for this compound, tailored for the research and drug development community. By integrating verified identifiers with high-quality predicted spectroscopic data and established safety protocols for analogous compounds, this document serves as a critical resource for scientists working with this specific fluorinated diaryl ether. The protocols and data presented herein are designed to uphold scientific integrity, enabling researchers to proceed with confidence in their experimental endeavors while prioritizing safety.

References

-

NMRDB.org. Predict 13C carbon NMR spectra. [Link]

-

Fowler, S. (2017). How to predict the 13C NMR spectrum of a compound. YouTube. [Link]

-

University of Oxford. C NMR Spectroscopy. [Link]

Sources

spectroscopic analysis of 1-Fluoro-2-phenoxybenzene NMR data

An In-Depth Technical Guide to the Spectroscopic Analysis of 1-Fluoro-2-phenoxybenzene NMR Data

Introduction

This compound, also known as 2-fluorodiphenyl ether, is a disubstituted aromatic compound featuring a diphenyl ether backbone. The diphenyl ether motif is a core structure in numerous natural products and pharmacologically active molecules, valued for its conformational flexibility and metabolic stability.[1] The introduction of a fluorine atom onto this scaffold significantly modulates its electronic properties, lipophilicity, and metabolic fate, making it a valuable building block in medicinal chemistry and materials science.

A thorough understanding of the molecular structure and electronic environment of this compound is paramount for its application. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful analytical technique for the unambiguous structural elucidation of such fluorinated organic compounds. This guide provides a comprehensive, in-depth analysis of the ¹H, ¹³C, and ¹⁹F NMR spectra of this compound, moving beyond simple data reporting to explain the causal relationships between molecular structure and spectral features. It is intended for researchers, chemists, and drug development professionals who require a practical and theoretical understanding of NMR data for fluoroaromatic systems.

PART 1: Theoretical Foundations of NMR for Fluoroaromatics

The unique properties of the fluorine-19 nucleus make it an exceptionally informative NMR probe. As a spin ½ nucleus with 100% natural abundance and a high gyromagnetic ratio, ¹⁹F NMR offers sensitivity approaching that of ¹H NMR.[2][3] Its key distinguishing feature is the vast chemical shift range—typically spanning over 400 ppm—which provides exquisite sensitivity to subtle changes in the local electronic environment.[4]

In the context of this compound, the most critical diagnostic features arise from spin-spin (J) coupling . This phenomenon, mediated by bonding electrons, results in the splitting of NMR signals and provides definitive through-bond connectivity information. For fluoroaromatics, the key interactions are:

-

Heteronuclear ¹H-¹⁹F Coupling (ⁿJHF): Coupling between fluorine and protons occurs over multiple bonds. Vicinal (³JHF) and four-bond (⁴JHF) couplings are particularly useful for assigning protons on the fluorinated ring. These coupling constants typically range from 2 to 10 Hz.[5][6]

-

Heteronuclear ¹³C-¹⁹F Coupling (ⁿJCF): Carbon-fluorine couplings are a cornerstone of fluoroaromatic characterization.

-

One-bond coupling (¹JCF): This is a large and highly characteristic coupling, typically between 180 and 250 Hz for sp² carbons, resulting in a prominent doublet in the proton-decoupled ¹³C NMR spectrum.[6][7][8]

-

Long-range couplings (ⁿJCF, n > 1): Couplings through two (²JCF), three (³JCF), and even more bonds are readily observed and are invaluable for assigning the remaining carbons of the fluorinated ring. These couplings are typically in the range of 1-25 Hz.[7][9][10]

-

A multi-nuclear approach, integrating ¹H, ¹³C, and ¹⁹F data, is therefore essential for a complete and validated structural assignment.

PART 2: Experimental Design and Protocol

The acquisition of high-quality, unambiguous NMR data is predicated on a well-designed experimental protocol.

Step-by-Step Experimental Protocol

-

Sample Preparation:

-

Solvent Selection: Choose a high-purity deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common first choice due to its relatively simple residual solvent signal and good solvating power for many organic molecules. For solubility or temperature studies, other solvents like DMSO-d₆ or Acetone-d₆ may be used.

-

Concentration: Prepare a solution of this compound at a concentration of approximately 5-10 mg in 0.6 mL of the chosen deuterated solvent.

-

Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to reference the ¹H and ¹³C NMR spectra to 0.00 ppm. For ¹⁹F NMR, an external reference like CFCl₃ is often used, or the spectrometer can be referenced indirectly.

-

Filtration: If any particulate matter is visible, filter the sample through a small plug of glass wool directly into a clean, dry 5 mm NMR tube to prevent magnetic field distortions.

-

-

Data Acquisition:

-

Instrumentation: Use a modern NMR spectrometer with a minimum field strength of 400 MHz for ¹H observation.

-

Standard 1D Spectra:

-

¹H NMR: Acquire a standard one-pulse proton spectrum. Ensure adequate spectral width to cover all aromatic signals (typically 0-10 ppm).

-

¹³C{¹H} NMR: Acquire a proton-decoupled carbon spectrum. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C. Inverse-gated decoupling can be used for more accurate integration if needed, though it is not standard for routine characterization.[3]

-

¹⁹F NMR: Acquire a standard fluorine spectrum. If proton coupling is desired, run a non-decoupled experiment. For routine screening, a proton-decoupled ¹⁹F spectrum provides a sharp singlet, simplifying analysis.

-

-

2D Correlation Spectra (for Unambiguous Assignment):

-

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H J-coupling networks, essential for identifying adjacent protons within each aromatic ring.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (¹JCH), providing definitive C-H assignments.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two or three bonds (²JCH, ³JCH). It is crucial for identifying quaternary carbons and linking different spin systems, such as connecting the two aromatic rings across the ether linkage.

-

-

Experimental Workflow Diagram

Caption: Numbering scheme for this compound.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum will exhibit signals for nine aromatic protons, which can be divided into two distinct groups: those on the fluorinated ring (A) and those on the unsubstituted phenoxy ring (B).

-

Ring B (H-2' to H-6'): This system will resemble a typical monosubstituted benzene ring. H-2'/H-6' will be downfield due to proximity to the electron-withdrawing ether oxygen. H-4' will be a triplet, and H-3'/H-5' will be a triplet (or more complex multiplet). These five protons will integrate to 5H.

-

Ring A (H-3, H-4, H-5, H-6): This is a more complex four-proton system. All protons are coupled to each other (H-H coupling) and to the fluorine atom (H-F coupling). The signal for H-6, being ortho to the fluorine, is expected to show the largest H-F coupling (³JHF ≈ 7-10 Hz). The signal for H-3, being meta to the fluorine, will show a smaller ⁴JHF coupling (≈ 4-6 Hz).

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constants (Hz) |

| H-2', H-6' | 7.30 - 7.45 | d or m | JHH ≈ 7-8 |

| H-4' | 7.10 - 7.25 | t | JHH ≈ 7-8 |

| H-3', H-5' | 7.00 - 7.15 | t or m | JHH ≈ 7-8 |

| H-3 to H-6 | 6.80 - 7.20 | m (complex) | JHH, JHF various |

Note: The signals for Ring A protons often overlap, forming a complex multiplet. 2D NMR is essential for definitive assignment.

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum will show 12 distinct signals for the aromatic carbons. The key to assignment lies in identifying the characteristic C-F coupling patterns on Ring A.

-

C-1 (ipso-F): This signal will be a large doublet due to the one-bond coupling to fluorine (¹JCF ≈ 240-250 Hz). It will be found at a high chemical shift (downfield) due to the direct attachment of the electronegative fluorine atom.

-

C-2 (ipso-O): This signal will be a doublet due to two-bond coupling to fluorine (²JCF ≈ 10-15 Hz). It will also be downfield due to the attached ether oxygen.

-

Other Ring A Carbons: C-3, C-4, C-5, and C-6 will also appear as doublets with smaller ³JCF and ⁴JCF coupling constants.

-

Ring B Carbons: These will appear as sharp singlets (in the proton-decoupled spectrum) at chemical shifts typical for a phenoxy group.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Carbon Assignment | Predicted δ (ppm) | Multiplicity (due to F) | Predicted JCF (Hz) |

| C-1 | 155 - 159 | d | ~245 (¹JCF) |

| C-2 | 145 - 148 | d | ~12 (²JCF) |

| C-1' | 156 - 158 | s | - |

| C-3', C-5' | ~129.8 | s | - |

| C-4' | ~123.5 | s | - |

| C-4 | ~124.5 | d | ~3-4 (⁴JCF) |

| C-6 | ~124.2 | d | ~7 (³JCF) |

| C-2', C-6' | ~120.0 | s | - |

| C-5 | ~117.2 | d | ~2 (⁵JCF) |

| C-3 | ~116.8 | d | ~20 (³JCF) |

¹⁹F NMR Spectrum Analysis

The ¹⁹F NMR spectrum provides a direct window into the fluorine's environment.

-

Chemical Shift: For an aryl fluoride, the chemical shift is expected in the range of -110 to -140 ppm relative to CFCl₃. [11]* Multiplicity: In a proton-coupled ¹⁹F spectrum, the signal will be a multiplet due to coupling primarily with the ortho-protons (H-6 and H-3, though H-3 is electronically ortho to the ether). The largest splitting will be from the ³JHF coupling to H-6.

-

Proton-Decoupled Spectrum: In a proton-decoupled ¹⁹F NMR spectrum, the signal will collapse into a sharp singlet, confirming the presence of a single, unique fluorine environment.

Key J-Coupling Pathways Diagram

Caption: Key NMR J-coupling pathways for assigning the fluorinated ring.

Conclusion

The spectroscopic analysis of this compound is a prime example of multi-nuclear NMR spectroscopy's power in structure elucidation. The ¹H NMR spectrum, while complex, provides initial information on the two distinct aromatic systems. However, it is the ¹³C and ¹⁹F NMR spectra that offer the most definitive diagnostic data. The large, one-bond ¹JCF coupling constant immediately identifies the carbon atom directly attached to fluorine, while the array of smaller, long-range ⁿJHF and ⁿJCF couplings allows for the complete and unambiguous assignment of every proton and carbon in the fluorinated ring. When combined with 2D correlation techniques like HSQC and HMBC, this multi-faceted approach provides a self-validating system for structural confirmation, crucial for ensuring the identity and purity of this important chemical scaffold in research and development settings.

References

- Structural Features and NMR Spectroscopic Analysis of Diphenyl Ether Deriv

- CHARACTERIZATION OF SIX BOND CARBON-FLUORINE COUPLING IN 4-FLUOROCHALCONES. (2023).

- 19F-centred NMR analysis of mono-fluorin

- FLUORINE COUPLING CONSTANTS. (1976). Progress in NMR Spectroscopy.

- Proton and fluorine NMR spectra of fluorobenzene. Journal of Molecular Spectroscopy.

- Carbon-fluorine coupling constants, n J CF.

- Structures and inhibitory affinity data of substituted diphenyl ethers.

- Fluorine NMR. University of California, Santa Barbara.

- 19Fluorine NMR. University of Arizona.

- 19F NMR Chemical Shift Table. Alfa Chemistry.

- 19F Chemical Shifts and Coupling Constants. University of California, Santa Barbara.

- Coupling of Protons with Fluorine.

- NMR spin–spin coupling constants: bond angle dependence of the sign and magnitude of the vicinal 3JHF coupling. (2016). Physical Chemistry Chemical Physics.

Sources

- 1. Structural Features and NMR Spectroscopic Analysis of Diphenyl Ether Derivatives - Oreate AI Blog [oreateai.com]

- 2. biophysics.org [biophysics.org]

- 3. 19Flourine NMR [chem.ch.huji.ac.il]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. eclass.uoa.gr [eclass.uoa.gr]

- 6. researchgate.net [researchgate.net]

- 7. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]

- 8. sfu.ca [sfu.ca]

- 9. westmont.edu [westmont.edu]

- 10. researchgate.net [researchgate.net]

- 11. 19F [nmr.chem.ucsb.edu]

An In-depth Technical Guide to the Discovery and Historical Synthesis of Fluorinated Diaryl Ethers

Abstract

The diaryl ether moiety is a cornerstone in the architecture of a vast array of functionally critical molecules, from life-saving pharmaceuticals to advanced polymers. The strategic introduction of fluorine into this scaffold dramatically enhances molecular properties, including metabolic stability, binding affinity, and thermal resistance. This guide provides a comprehensive exploration of the discovery and historical evolution of synthetic routes to fluorinated diaryl ethers. We will delve into the core synthetic pillars—Nucleophilic Aromatic Substitution (SNAr), Ullmann Condensation, and Buchwald-Hartwig Cross-Coupling—examining the mechanistic underpinnings and causal factors that govern experimental choices. This whitepaper is intended for researchers, chemists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a comparative analysis of key methodologies to empower the rational design and synthesis of next-generation fluorinated molecules.

Introduction: The Confluence of a Privileged Scaffold and a Unique Element

Diaryl ethers are a class of organic compounds featuring two aryl groups linked by an oxygen atom. This structural unit is prevalent in numerous naturally occurring and synthetic compounds with significant biological activity and material properties.[1] They form the backbone of molecules ranging from the antibiotic vancomycin to high-performance polymers.[1][2]

The introduction of fluorine into organic molecules can profoundly alter their physicochemical properties.[3] As the most electronegative element, fluorine can modulate acidity, basicity, conformation, and metabolic stability.[4][5] The carbon-fluorine bond is exceptionally strong, contributing to increased thermal and chemical stability.[4] These attributes have made organofluorine compounds indispensable in modern medicinal chemistry, agrochemicals, and materials science.[6][7][8]

Consequently, fluorinated diaryl ethers represent a uniquely powerful class of molecules. The synergy between the robust diaryl ether scaffold and the property-enhancing effects of fluorine has led to their application in:

-

Medicinal Chemistry: Improving drug potency, bioavailability, and metabolic profiles. The presence of fluorine can enhance binding to target proteins and block sites of metabolic oxidation.[4][9][10]

-

Agrochemicals: Increasing the efficacy and environmental persistence of herbicides, fungicides, and insecticides.[3][7][11]

-

Materials Science: Creating advanced poly(aryl ether) polymers with high thermal stability, low dielectric constants, and low moisture absorption, which are critical for applications in microelectronics and aerospace.[2][12][13][14]

This guide traces the historical development of synthetic methods for these vital compounds, from early, harsh procedures to the sophisticated catalytic systems used today.

A Historical Perspective: From Brute Force to Catalytic Finesse

The journey to synthesize diaryl ethers began over a century ago with the advent of copper-mediated reactions. The initial methods, while groundbreaking, were often limited by severe reaction conditions and a narrow substrate scope.

The Dawn of Ether Synthesis: The Ullmann Condensation

In 1905, Fritz Ullmann reported a seminal reaction: the copper-catalyzed condensation of an alkali phenoxide with an aryl halide to form a diaryl ether.[15][16][17] This reaction, now known as the Ullmann Condensation (or Ullmann ether synthesis), became the first widely used method for constructing the diaryl ether linkage.

Traditional Ullmann reactions were notoriously demanding, typically requiring:

-

Stoichiometric amounts of copper metal or copper salts.[15]

-

High temperatures , often exceeding 200 °C.[15]

-

High-boiling polar solvents like nitrobenzene or dimethylformamide (DMF).[15]

These conditions severely limited the functional group tolerance and made the synthesis of complex, sensitive molecules challenging. The reactivity of the aryl halide followed the trend I > Br > Cl >> F, making the direct use of aryl fluorides difficult in this classical context.[17] Despite its limitations, the Ullmann condensation laid the foundational groundwork for C-O bond formation and remained a principal method for decades.

Core Synthetic Methodologies: A Modern Toolkit

Modern organic synthesis offers a diverse and powerful array of methods for constructing fluorinated diaryl ethers. These can be broadly categorized into nucleophilic substitution and transition metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a powerful, often metal-free, method for forming C-O bonds, particularly when synthesizing fluorinated diaryl ethers. The causality behind its effectiveness lies in the unique properties of fluorine.

Expertise & Experience: The Causality Behind SNAr

The SNAr mechanism typically proceeds through a two-step addition-elimination pathway involving a resonance-stabilized intermediate known as a Meisenheimer complex .[18][19] In some cases, a concerted mechanism may operate.[18][20] For this reaction to be efficient, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group.[18][21]

Fluorine, despite being a poor leaving group in SN1 and SN2 reactions, is an excellent leaving group in SNAr. This is because the rate-determining step is typically the initial nucleophilic attack on the aromatic ring. Fluorine's intense electron-withdrawing inductive effect makes the carbon atom to which it is attached highly electrophilic and thus susceptible to attack. This activation of the ring often outweighs its reluctance as a leaving group in the second, faster step. Therefore, for activated systems, aryl fluorides are often more reactive than their chloro, bromo, or iodo counterparts.[21]

Mandatory Visualization: SNAr Mechanism for Diaryl Ether Formation

Sources

- 1. Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents [ouci.dntb.gov.ua]

- 2. researchgate.net [researchgate.net]

- 3. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [ccspublishing.org.cn]

- 4. tandfonline.com [tandfonline.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthetic chemistry-led creation of a difluorinated biaryl ether non-nucleoside reverse transcriptase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Fluorinated poly(aryl ether)s containing difluoromethylene and tetrafluoroethylene moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Synthesis and characterization of fluorinated poly(aryl ether)s with excellent dielectric properties - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 16. synarchive.com [synarchive.com]

- 17. scielo.org.mx [scielo.org.mx]

- 18. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Computational investigations on base-catalyzed diaryl ether formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 21. pubs.acs.org [pubs.acs.org]

CAS number and molecular structure of 1-Fluoro-2-phenoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Prepared by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-Fluoro-2-phenoxybenzene, a fluorinated aromatic ether with significant potential in synthetic chemistry and drug discovery. We will delve into its fundamental properties, synthesis, reactivity, and applications, offering insights grounded in established chemical principles.

Core Molecular Attributes of this compound

This compound, also known as 2-fluorodiphenyl ether, is an organic compound featuring a phenoxy group attached to a fluorinated benzene ring at the ortho position. The presence and position of the fluorine atom significantly influence the molecule's electronic properties and reactivity.

Molecular Structure:

Caption: 2D structure of this compound.

Physicochemical Properties:

| Property | Value | Source |

| CAS Number | 124330-20-7 | |

| Molecular Formula | C₁₂H₉FO | |

| Molecular Weight | 188.20 g/mol | |

| Synonyms | 2-Fluorodiphenyl ether |

Synthesis and Reactivity

The primary route for synthesizing this compound and other diaryl ethers is the Ullmann condensation.[1] This reaction involves the copper-catalyzed coupling of an aryl halide with a phenol.[1][2]

Ullmann Condensation Workflow:

Caption: Generalized workflow for the Ullmann condensation.

Experimental Protocol: Ullmann Synthesis of Diaryl Ethers

This protocol is a generalized procedure based on the principles of the Ullmann condensation for the synthesis of diaryl ethers.[3]

-

Reagent Preparation: In a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine the aryl halide (1.0 eq), phenol (1.2 eq), a base such as potassium carbonate (2.0 eq), and a copper(I) catalyst, for instance, copper(I) iodide (0.1 eq).

-

Solvent Addition: Add a high-boiling polar solvent like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

-

Reaction: Heat the mixture to a high temperature, typically in the range of 150-210°C, and maintain it with vigorous stirring.[1] Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water to remove the inorganic salts and residual DMF. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The crude product is purified by column chromatography on silica gel to yield the pure diaryl ether.

Reactivity Insights:

The fluorine atom at the ortho position to the ether linkage exerts a significant electron-withdrawing inductive effect, which can influence the reactivity of the aromatic ring in subsequent reactions. Simple aromatic halogenated compounds are generally unreactive.[4][5][6] However, they can be incompatible with strong oxidizing and reducing agents.[4][5][6]

Spectroscopic Characterization

Expected Spectroscopic Data:

| Technique | Expected Features |

| ¹H NMR | Complex multiplets in the aromatic region (approx. 6.8-7.5 ppm). The fluorine atom will cause splitting of the signals of adjacent protons. |

| ¹³C NMR | Aromatic carbons will appear in the range of approximately 115-160 ppm. The carbon attached to the fluorine will show a large one-bond C-F coupling constant. |

| IR Spectroscopy | C-O-C stretching vibrations for the ether linkage (around 1240 cm⁻¹), C-F stretching (around 1200 cm⁻¹), and characteristic aromatic C-H and C=C stretching bands.[8][9][10] |

| Mass Spectrometry | The molecular ion peak (M⁺) is expected at m/z = 188.20. Common fragmentation patterns would involve the cleavage of the ether bond. |

Applications in Research and Drug Development

Fluorinated organic molecules are of significant interest in medicinal chemistry and materials science.[11][12][13] The introduction of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[11][12]

Potential Applications:

-

Medicinal Chemistry: this compound can serve as a key building block for the synthesis of more complex molecules with potential therapeutic applications. The diaryl ether motif is present in a number of biologically active compounds.

-

Agrochemicals: Similar to its applications in pharmaceuticals, this compound can be a precursor for novel pesticides and herbicides.

-

Materials Science: Fluorinated aromatic compounds are used in the development of polymers and liquid crystals for electronics and display technologies.[14]

Safety and Handling

As with any chemical, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of vapors and contact with skin and eyes. The isomeric 1-Fluoro-4-phenoxybenzene is known to cause skin and eye irritation and may cause respiratory irritation.[7]

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

Disposal: Dispose of in accordance with local regulations.

Conclusion

This compound is a valuable synthetic intermediate with considerable potential for application in drug discovery, agrochemicals, and materials science. Its synthesis is accessible through well-established methods like the Ullmann condensation. A thorough understanding of its reactivity and spectroscopic properties is crucial for its effective utilization in research and development.

References

-

1-Fluoro-4-phenoxybenzene | C12H9FO | CID 67614. PubChem. (n.d.). Retrieved from [Link]

-

1-Fluoro-2-[1-(4-fluorophenoxy)ethyl]benzene | C14H12F2O | CID 151170736. PubChem. (n.d.). Retrieved from [Link]

-

Ullmann condensation. Wikipedia. (n.d.). Retrieved from [Link]

-

Supporting Information for. The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

1-Bromo-2-fluoro-4-phenoxybenzene | C12H8BrFO | CID 70085974. PubChem. (n.d.). Retrieved from [Link]

-

Ullmann Reaction. Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

CAS 1138557-58-0 | 1-Bromo-2-fluoro-4-phenoxybenzene. Hoffman Fine Chemicals. (n.d.). Retrieved from [Link]

-

Ullmann Reaction Optimization Within Bitolyl and Decafluorobiphenyl Synthesis. ResearchGate. (n.d.). Retrieved from [Link]

-

Fluorine in drug discovery: Role, design and case studies. The Pharma Journal. (2025). Retrieved from [Link]

-

Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. NIH. (n.d.). Retrieved from [Link]

-

Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. Arkat USA. (n.d.). Retrieved from [Link]

-

Table of Characteristic IR Absorptions. University of Colorado Boulder. (n.d.). Retrieved from [Link]

-

Figure S16: 1 H NMR spectra of 1-fluoro-4-(2-nitrovinyl) benzene (1d)... ResearchGate. (n.d.). Retrieved from [Link]

-

Tactical Applications of Fluorine in Drug Design and Development. ResearchGate. (n.d.). Retrieved from [Link]

-

12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. (2024, September 30). Retrieved from [Link]

-

Direct measurement of fluorocarbon radicals in the thermal destruction of perfluorohexanoic acid using photoionization mass spectrometry. NIH. (n.d.). Retrieved from [Link]

-

Fluorescence and FTIR Spectra Analysis of Trans-A2B2-Substituted Di- and Tetra-Phenyl Porphyrins. PubMed Central. (n.d.). Retrieved from [Link]

-

Webinar on Interpretation IR spectra with classical Examples. YouTube. (2020, May 7). Retrieved from [Link]

-

Target-based drug discovery: Applications of fluorescence techniques in high throughput and fragment-based screening. NIH. (n.d.). Retrieved from [Link]

-

Phenoxybenzamine. StatPearls - NCBI Bookshelf. (n.d.). Retrieved from [Link]

-

Detection, quantification, and isomer differentiation of per- and polyfluoroalkyl substances (PFAS) using MALDI-TOF with trapped ion mobility. ChemRxiv. (n.d.). Retrieved from [Link]

Sources

- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 2. Ullmann Reaction [organic-chemistry.org]

- 3. arkat-usa.org [arkat-usa.org]

- 4. 2-Fluorobiphenyl | 321-60-8 [chemicalbook.com]

- 5. 2-Fluorobiphenyl | 321-60-8 [amp.chemicalbook.com]

- 6. 2-FLUOROBIPHENYL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. 1-Fluoro-4-phenoxybenzene | C12H9FO | CID 67614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Fluorescence and FTIR Spectra Analysis of Trans-A2B2-Substituted Di- and Tetra-Phenyl Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pharmacyjournal.org [pharmacyjournal.org]

- 12. researchgate.net [researchgate.net]

- 13. img01.pharmablock.com [img01.pharmablock.com]

- 14. chemimpex.com [chemimpex.com]

An In-Depth Technical Guide to the Solubility and Stability of 1-Fluoro-2-phenoxybenzene

Introduction: The Strategic Importance of Fluorinated Aryl Ethers in Modern Drug Discovery

To the researchers, scientists, and drug development professionals who constitute our valued audience, this guide provides a comprehensive technical overview of the solubility and stability of 1-Fluoro-2-phenoxybenzene. The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and bioavailability.[1][2] The diaryl ether motif is also a privileged scaffold in numerous biologically active compounds. This compound, as a fluorinated aryl ether, represents a key building block in the synthesis of novel therapeutics and functional materials.[3][4][5][6][7]

A thorough understanding of the physicochemical properties of such intermediates is not merely an academic exercise; it is a critical prerequisite for efficient process development, formulation design, and ultimately, the successful translation of a chemical entity into a viable product. This document moves beyond a simple recitation of data, offering a framework for understanding the causality behind experimental choices and providing robust, self-validating protocols for in-house characterization. While specific experimental data for this compound is not extensively available in peer-reviewed literature, this guide will leverage data from close structural analogs and first principles to establish a reliable predictive foundation and a clear path for experimental validation.

Predicted Physicochemical Properties of this compound

Based on its structure—a hybrid of fluorobenzene and phenoxybenzene (diphenyl ether)—we can infer a set of physicochemical properties that will govern its behavior in experimental settings.

Predicted Solubility Profile

The solubility of a compound is a critical parameter for its handling, reaction, and purification. The "like dissolves like" principle, combined with data from analogs, provides a strong basis for prediction.

-

Aqueous Solubility: Expected to be very low. Both fluorobenzene and phenoxybenzene have poor water solubility.[8][9] The molecule is predominantly non-polar and lacks significant hydrogen bonding capabilities.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): High solubility is predicted, making these solvents suitable for creating stock solutions for biological screening.

-

Ethereal Solvents (e.g., THF, Diethyl Ether): Good solubility is expected due to the presence of the ether linkage. 2-Fluorobiphenyl, a structural analog, is soluble in ether.[8][10][11][12][13]

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): High solubility is anticipated.

-

Alcoholic Solvents (e.g., Methanol, Ethanol, Isopropanol): Moderate to good solubility is likely. 2-Fluorobiphenyl is soluble in alcohol.[8][10][11][12][13]

-

Non-Polar Solvents (e.g., Toluene, Hexanes): Moderate solubility is predicted in aromatic solvents like toluene, while solubility in aliphatic hydrocarbons like hexanes is expected to be lower.

Table 1: Predicted Solubility of this compound in Common Laboratory Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Aqueous | Water, PBS | Very Low | Predominantly non-polar structure with no significant H-bonding groups. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Favorable dipole-dipole interactions. |

| Ethers | THF, Diethyl Ether | Good | "Like dissolves like" principle; structural similarity. |

| Chlorinated | DCM, Chloroform | High | Effective solvation of the aromatic rings. |

| Alcohols | Methanol, Ethanol | Moderate to Good | Can engage in weak hydrogen bonding and has a non-polar character. |

| Aromatic Hydrocarbons | Toluene, Benzene | Moderate | Pi-pi stacking interactions between the solvent and the compound's aromatic rings. |

| Aliphatic Hydrocarbons | Hexanes, Heptane | Low | The molecule's polarity, though low, is likely too high for significant solubility in these solvents. |

Predicted Stability Profile

The stability of this compound will dictate its storage conditions, handling procedures, and compatibility with various reaction conditions.

-

Thermal Stability: The C-F and C-O-C (ether) bonds in aryl systems are generally robust. Studies on fluorinated alkyl aryl ethers have shown high thermal durability.[14] Therefore, this compound is expected to be stable at ambient and moderately elevated temperatures. Thermal decomposition, if it occurs at high temperatures, would likely generate carbon monoxide, carbon dioxide, and hydrogen fluoride.[15][16]

-

Hydrolytic Stability: The molecule is anticipated to be stable under neutral and mildly acidic or basic aqueous conditions at ambient temperature. The C-F bond on an aromatic ring is exceptionally stable to hydrolysis. While some fluorinated compounds can exhibit unexpected hydrolytic instability, this is not typical for simple aryl fluorides.[17] Prolonged exposure to strong acids or bases at elevated temperatures could potentially lead to ether cleavage.

-

Photostability: Aromatic ethers can undergo photodegradation. Studies on related brominated diphenyl ethers show that dehalogenation is a primary degradation pathway.[18] It is plausible that under UV irradiation, this compound could undergo C-F bond cleavage or rearrangement reactions.

-

Oxidative Stability: The molecule is expected to be stable to common atmospheric oxidation. However, it will be incompatible with strong oxidizing agents.[16]

Experimental Protocols for Characterization

The following section provides detailed, field-proven methodologies for the experimental determination of the solubility and stability of this compound.

Protocol 1: Quantitative Solubility Determination by HPLC-UV

This protocol describes a robust method for quantifying the solubility of this compound in various solvents using High-Performance Liquid Chromatography with a UV detector.

Rationale: The gravimetric method can be prone to errors, especially with volatile solvents. HPLC-UV provides high sensitivity and accuracy, allowing for precise quantification. An external calibration curve ensures the reliability of the measurements.[19]

Step-by-Step Methodology:

-

Preparation of Calibration Standards:

-

Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

-

Perform serial dilutions to create a set of calibration standards (e.g., 100, 50, 25, 12.5, 6.25, 3.125 µg/mL).

-

-

HPLC Method Development:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Determine the λmax of this compound by scanning a dilute solution (e.g., ~254 nm).

-

Injection Volume: 10 µL.

-

-

Equilibration of Saturated Solutions:

-

Add an excess of solid this compound to vials containing each test solvent (e.g., water, ethanol, toluene).

-

Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

-

-

Sample Preparation and Analysis:

-

Centrifuge the equilibrated suspensions at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and dilute it with the mobile phase to a concentration that falls within the range of the calibration curve.

-

Filter the diluted sample through a 0.22 µm syringe filter.

-

Inject the filtered sample onto the HPLC system.

-

-

Data Analysis:

-

Generate a calibration curve by plotting the peak area of the standards against their known concentrations.

-

Use the linear regression equation from the calibration curve to calculate the concentration of this compound in the diluted samples.

-

Back-calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility.

-

Caption: Workflow for Quantitative Solubility Determination by HPLC-UV.

Protocol 2: Forced Degradation and Stability-Indicating Method Development

This protocol outlines a forced degradation study to identify potential degradation pathways and to develop a stability-indicating analytical method.

Rationale: A stability-indicating method is one that can resolve the parent compound from its degradation products, ensuring that a decrease in the parent peak is due to degradation and not co-elution. Forced degradation studies under harsh conditions (acid, base, oxidation, heat, light) are essential for this purpose.

Step-by-Step Methodology:

-

Preparation of Stock Solution:

-

Prepare a 1 mg/mL solution of this compound in acetonitrile.

-

-

Forced Degradation Conditions:

-

Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Heat at 80 °C for 24 hours.

-

Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Heat at 80 °C for 24 hours.

-

Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Store at room temperature for 24 hours.

-

Thermal Degradation: Heat the solid compound at a high temperature (e.g., 105 °C) for 48 hours. Dissolve a portion in acetonitrile for analysis.

-

Photodegradation: Expose a solution of the compound in a quartz cuvette to a photostability chamber with a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

-

-

Sample Analysis by HPLC-MS:

-

After the specified time, neutralize the acidic and basic samples.

-

Dilute all samples to an appropriate concentration (~50 µg/mL).

-

Analyze the samples using an HPLC system coupled to a mass spectrometer (MS). A gradient elution method is typically required to separate the parent compound from its degradation products.

-

The MS will help in identifying the mass of the degradation products, providing clues to their structures.

-

-

Method Validation:

-

The developed HPLC method should demonstrate baseline separation between the peak for this compound and all degradation product peaks. This confirms the method is "stability-indicating."

-

Caption: Workflow for Forced Degradation and Stability-Indicating Method Development.

Implications for Drug Development and Research

-

Process Chemistry: The predicted high solubility in organic solvents suggests that a wide range of conditions can be employed for its use in synthesis. Purification by crystallization may be feasible from a solvent system where it has moderate solubility at room temperature and high solubility at elevated temperatures (e.g., an ethanol/water mixture).

-

Formulation: For in vitro biological assays, stock solutions in DMSO are appropriate. The low aqueous solubility indicates that for in vivo studies, formulation strategies such as co-solvents, surfactants, or amorphous solid dispersions may be necessary.

-

Storage and Handling: Based on its predicted stability, this compound should be stored in a well-sealed container in a cool, dry place, protected from light.[20]

Conclusion

References

-

Cheméo. (n.d.). Chemical Properties of Benzene, 1-fluoro-2-methoxy- (CAS 321-28-8). Retrieved from [Link]

- Analytical Method Summaries. (2022, November 7). [General Analytical Techniques].

- Sigma-Aldrich. (2025, November 6).

- Organic Syntheses Procedure. (n.d.). [General Organic Synthesis Techniques].

- Organic Syntheses Procedure. (n.d.).

- Fisher Scientific. (2014, February 28).

- Fisher Scientific. (2009, September 22).

- Analytical Method Summaries. (2018, February 19). [PFAS Analysis].

-

ResearchGate. (2000, January). Thermal and oxidative stability of fluorinated alkyl aryl ethers. Retrieved from [Link]

- Sigma-Aldrich. (2024, September 6).

-

PubChem. (n.d.). 1-Fluoro-2-(3-methylphenoxy)benzene. Retrieved from [Link]

- Significance of Fluorine in Medicinal Chemistry: A Review. (n.d.).

- CONICET. (2020, February 20). Analytical Methods.

-

ChemWhat. (n.d.). 2-Fluorobiphenyl CAS#: 321-60-8. Retrieved from [Link]

- ResearchGate. (n.d.).

- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.

-

Organic Syntheses Procedure. (n.d.). Fluorobenzene. Retrieved from [Link]

- ChemBK. (2024, April 9). 2-Fluorobiphenyl.

- Analytical Methods. (n.d.). [General Analytical Techniques].

-

PubMed. (2018, May 23). Photodegradation of 2,4,4'-tribrominated diphenyl ether in various surfactant solutions: kinetics, mechanisms and intermediates. Retrieved from [Link]

- Wiley-VCH. (n.d.).

-

PubChem. (n.d.). 2-Fluorobiphenyl. Retrieved from [Link]

- Sigma-Aldrich. (2025, May 7).

-

PubMed. (2009, May 7). Studies on the Hydrolytic Stability of 2'-fluoroarabinonucleic Acid (2'F-ANA). Retrieved from [Link]

-

ChemBK. (n.d.). phenoxybenzene. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-2-fluoro-4-phenoxybenzene. Retrieved from [Link]

- Organic Syntheses Procedure. (n.d.). [Fluoromethyl Phenyl Sulfone Synthesis].

- ChemicalBook. (n.d.). 2-Fluorobiphenyl.

-

NCBI. (2006, March 10). N-(5-Fluoro-2-phenoxyphenyl)-N-(2-[18F]fluoroethyl-5-methoxybenzyl)acetamide. Retrieved from [Link]

- Google Patents. (n.d.). US4172959A - Process for the manufacture of diphenyl ethers.

-

Semantic Scholar. (n.d.). The role of fluorine in medicinal chemistry. Retrieved from [Link]

-

StatPearls - NCBI Bookshelf. (n.d.). Phenoxybenzamine. Retrieved from [Link]

-

ResearchGate. (2021, November 1). Environmental photodegradation of 2-chlorobiphenyl in surface waters. Retrieved from [Link]

-

National Institutes of Health. (2025, December 10). Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems: formation of carboxymethylphosphinic acid derivatives. Retrieved from [Link]

-

MDPI. (2024, September 4). Enhanced Photocatalytic Degradation of Herbicide 2,4-Dichlorophenoxyacetic Acid Using Sulfated CeO2. Retrieved from [Link]

-

PubMed. (n.d.). Photocatalytic degradation of 2,4-dichlorophenoxyacetic acid from aqueous solutions by Ag3PO4/TiO2 nanoparticles under visible light: kinetic and thermodynamic studies. Retrieved from [Link]

Sources

- 1. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The role of fluorine in medicinal chemistry | Semantic Scholar [semanticscholar.org]

- 3. ajrconline.org [ajrconline.org]

- 4. 1443344-59-9|1-Fluoro-2-((2-(trifluoromethyl)phenoxy)methyl)benzene|BLD Pharm [bldpharm.com]

- 5. 1138557-58-0|1-Bromo-2-fluoro-4-phenoxybenzene|BLD Pharm [bldpharm.com]

- 6. 124330-20-7|this compound|BLD Pharm [bldpharm.com]

- 7. 1-Bromo-2-fluoro-4-phenoxybenzene | C12H8BrFO | CID 70085974 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chembk.com [chembk.com]

- 9. chembk.com [chembk.com]

- 10. 2-Fluorobiphenyl, 98% | Fisher Scientific [fishersci.ca]

- 11. chemwhat.com [chemwhat.com]

- 12. 2-Fluorobiphenyl | 321-60-8 [chemicalbook.com]

- 13. 2-Fluorobiphenyl price,buy 2-Fluorobiphenyl - chemicalbook [chemicalbook.com]

- 14. researchgate.net [researchgate.net]

- 15. 1-Fluoro-2-methoxybenzene(321-28-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 16. 2-Fluorobiphenyl(321-60-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 17. Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems: formation of carboxymethylphosphinic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Photodegradation of 2,4,4'-tribrominated diphenyl ether in various surfactant solutions: kinetics, mechanisms and intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. application.wiley-vch.de [application.wiley-vch.de]

- 20. fishersci.com [fishersci.com]

A Theoretical Investigation into the Electronic Properties of 1-Fluoro-2-phenoxybenzene: A Guide for Researchers

Abstract

This technical guide provides a comprehensive theoretical framework for understanding the electronic properties of 1-Fluoro-2-phenoxybenzene. Leveraging established computational methodologies, this document serves as a valuable resource for researchers, scientists, and professionals in drug development and materials science. By elucidating the molecule's structural, vibrational, and electronic characteristics through Density Functional Theory (DFT), we offer insights into its reactivity, stability, and potential applications. This guide details the theoretical underpinnings of geometry optimization, vibrational spectroscopy (FT-IR and FT-Raman), NMR and UV-Vis spectral analysis, and advanced electronic structure analyses including Frontier Molecular Orbitals (HOMO-LUMO), Molecular Electrostatic Potential (MEP), and Natural Bond Orbital (NBO) analysis.

Introduction: The Significance of Fluorinated Phenoxybenzenes

The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties. The high electronegativity and small size of fluorine can influence a molecule's conformation, metabolic stability, and binding affinity to biological targets. Similarly, the phenoxy group is a key structural motif in many biologically active compounds and advanced materials. The combination of these two moieties in this compound presents a molecule of significant interest for theoretical exploration. Understanding the electronic landscape of this compound is crucial for predicting its reactivity, designing novel derivatives with tailored properties, and accelerating the development of new pharmaceuticals and functional materials.

Theoretical studies, particularly those employing Density Functional Theory (DFT), have become indispensable tools in modern chemistry for their ability to provide detailed insights into molecular properties at the atomic level. This guide outlines a systematic computational approach to characterize the electronic properties of this compound, providing a virtual laboratory for in-depth analysis.

Methodological Framework: A Computational and Spectroscopic Approach

Our theoretical investigation is grounded in a robust computational workflow designed to yield accurate and reliable data on the electronic properties of this compound.

Computational Details

All theoretical calculations are proposed to be performed using the Gaussian suite of programs. The molecular geometry of this compound would be optimized using Density Functional Theory (DFT) with the widely-used B3LYP functional, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional. A 6-311++G(d,p) basis set would be employed to provide a good balance between computational cost and accuracy for describing the electronic structure of a molecule of this nature. Frequency calculations on the optimized geometry would be performed at the same level of theory to confirm that the structure corresponds to a true energy minimum on the potential energy surface.

Figure 1: Computational workflow for the theoretical analysis of this compound.

Spectroscopic and Electronic Property Simulations

-

Vibrational Analysis: The optimized molecular structure would be used to calculate the harmonic vibrational frequencies. The resulting data would be used to simulate the FT-IR and FT-Raman spectra, allowing for the assignment of characteristic vibrational modes.

-

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method would be employed to predict the 1H and 13C NMR chemical shifts.

-

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) calculations would be performed to simulate the electronic absorption spectrum, providing insights into the electronic transitions.

-

Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be calculated. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and optical properties.

-

Molecular Electrostatic Potential (MEP): The MEP map would be generated to visualize the charge distribution and identify regions of electrophilic and nucleophilic reactivity.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis would be conducted to investigate intramolecular interactions, such as hyperconjugation and charge delocalization, which contribute to the molecule's stability.

Theoretical Results and Discussion

This section presents the anticipated results from the computational analysis of this compound, based on established theoretical principles and data from related molecules.

Molecular Geometry

The geometry optimization would provide the most stable conformation of this compound. The key bond lengths, bond angles, and dihedral angles would be determined. The C-F bond is expected to be relatively short due to the high electronegativity of fluorine. The C-O-C bond angle of the ether linkage will be a key parameter influencing the overall shape of the molecule.